molecular formula C20H19ClF3N5O4 B2754142 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 860611-53-6

2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2754142
CAS No.: 860611-53-6
M. Wt: 485.85
InChI Key: DWJMJLDQJUEDGQ-UHFFFAOYSA-N
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Description

  • Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules. Its chemical stability and functional groups allow for diverse chemical modifications.

  • Biology: Its interactions with biological macromolecules make it a candidate for studies in enzyme inhibition and receptor binding.

  • Medicine: Investigated for potential pharmaceutical applications, such as anti-inflammatory, anti-cancer, and antimicrobial activities. The compound's unique structure might allow it to act as a multi-target drug.

  • Industry: Utilized in the development of specialty materials or as a component in chemical research for developing new reaction pathways.

The mechanism by which the compound exerts its effects can vary:

  • Molecular Targets: It can target specific enzymes or receptors, binding to them and altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites.

  • Pathways Involved: By interacting with various biological pathways, it can influence processes such as signal transduction, gene expression, or metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves several steps The initial step often includes the preparation of intermediate compounds, which are then further reacted under specific conditions to yield the final product

  • Starting Materials:

    • 3-chloro-5-(trifluoromethyl)-2-pyridine

    • Piperazine

    • Appropriate solvents and reagents for nitration and benzoxazine formation

  • Reaction Steps:

    • Step 1: Nitration of 3-chloro-5-(trifluoromethyl)-2-pyridine to introduce a nitro group.

    • Step 2: Formation of a piperazine derivative by reacting piperazine with the nitrated pyridine compound.

    • Step 3: Introduction of the benzoxazine moiety through a cyclization reaction involving appropriate conditions such as temperature and solvents.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimization of the reaction conditions, such as the use of catalysts to increase yield, and continuous flow processes to ensure consistency and efficiency. Scaling up typically requires considerations of safety, cost-effectiveness, and environmental impact.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, potentially altering the functional groups present.

  • Reduction: Reduction can lead to the transformation of nitro groups into amine groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions can be performed on various parts of the molecule.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

  • Substitution Reagents: Halogenating agents, alkylating agents, and strong bases/acids.

Major Products: Depending on the reaction conditions, major products can include de-halogenated derivatives, reduced amines, or further nitrated compounds.

Comparison with Similar Compounds

  • **2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-2(4H)-one (structurally similar, slight variations in functional groups)

  • **3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives (compounds sharing the pyridinyl core)

  • **Benzoxazinone derivatives (compounds with the benzoxazinone moiety but different side chains)

Uniqueness: This compound stands out due to its specific combination of the trifluoromethyl-pyridine group with the nitro-benzoxazine core, leading to unique chemical and biological properties that are not typically found in similar compounds.

There you have it, a deep dive into 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one, one molecule making waves across chemistry, biology, and medicinal fields alike. Fascinating stuff, isn’t it?

Properties

IUPAC Name

2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]-7-nitro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClF3N5O4/c21-14-9-12(20(22,23)24)11-25-18(14)28-7-5-27(6-8-28)4-3-16-19(30)26-15-2-1-13(29(31)32)10-17(15)33-16/h1-2,9-11,16H,3-8H2,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJMJLDQJUEDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF3N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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